BenchChemオンラインストアへようこそ!

Parecoxib

Gastrointestinal safety Endoscopic ulceration NSAID tolerability

Parecoxib is the only parenterally available COX-2 inhibitor globally, filling a critical niche where oral coxibs cannot be deployed. As a water-soluble prodrug requiring hepatic activation to valdecoxib, it delivers rapid-onset analgesia (C_max at 0.5 h—4.6× faster than oral valdecoxib) with 31–49% higher AUC exposure. Its COX-2 selectivity confers decisive safety advantages: 0% gastroduodenal ulcer incidence vs. 28% for ketorolac, no impairment of platelet aggregation or bleeding time, and a quantified opioid-sparing effect reducing 24-h morphine consumption by ~11 mg. NHS guidelines recommend parecoxib for patients at high GI risk or where antiplatelet effects must be minimised. Procure the only injectable coxib with an established perioperative safety profile and ERAS-compatible multimodal analgesia evidence.

Molecular Formula C19H18N2O4S
Molecular Weight 370.4 g/mol
CAS No. 198470-84-7
Cat. No. B1662503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParecoxib
CAS198470-84-7
SynonymsDynastat
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt
N-(((Me-P)-P)S)P
parecoxib
parecoxib sodium
Molecular FormulaC19H18N2O4S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
InChIInChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)
InChIKeyTZRHLKRLEZJVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parecoxib (CAS 198470-84-7): Injectable COX-2 Selective Prodrug for Perioperative Analgesia Procurement


Parecoxib (CAS 198470-84-7) is a water-soluble, injectable amide prodrug of the selective cyclooxygenase-2 (COX-2) inhibitor valdecoxib [1]. Upon parenteral administration, parecoxib undergoes rapid hepatic carboxyesterase-mediated hydrolysis to liberate the active moiety valdecoxib, which selectively inhibits COX-2 with minimal COX-1 interaction at therapeutic concentrations [1]. As the only injectable coxib available globally for clinical use, parecoxib fills a unique niche in perioperative pain management where parenteral administration is mandated and oral COX-2 inhibitors cannot be deployed [2].

Why Parecoxib Cannot Be Interchanged with Ketorolac or Oral COX-2 Inhibitors in Surgical Settings


Parecoxib occupies a distinct pharmacologic and formulation niche that precludes simple therapeutic interchange. As a parenteral prodrug requiring hepatic activation to valdecoxib, parecoxib achieves analgesic efficacy comparable to non-selective injectable NSAIDs (ketorolac) while avoiding COX-1-mediated adverse effects on platelet aggregation and gastroduodenal mucosa—a safety differentiation directly attributable to its COX-2 selectivity [1]. Unlike oral coxibs (celecoxib, etoricoxib) which cannot be administered to nil-by-mouth surgical patients, parecoxib provides an injectable option with predictable pharmacokinetics and a t₁/₂ of approximately 22 minutes for prodrug conversion and approximately 8 hours for active valdecoxib [2]. This combination of parenteral delivery, COX-2 selectivity, and established perioperative safety profile creates a therapeutic profile not replicated by any single alternative agent.

Parecoxib Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decision Support


Parecoxib vs. Ketorolac: Endoscopically Verified Gastroduodenal Mucosal Safety Superiority

In a multicenter, randomized, double-blind, placebo-controlled endoscopic trial in healthy adults, parecoxib demonstrated gastrointestinal mucosal safety comparable to placebo and markedly superior to the non-selective parenteral NSAID ketorolac. The incidence of endoscopically confirmed gastroduodenal ulcers was 0% with parecoxib (0/41 subjects) versus 28% (11/39 subjects) with ketorolac. The combined incidence of any erosions/ulcers was 12% for parecoxib versus 85% for ketorolac (P < 0.001) [1]. These findings substantiate a class-level differentiation driven by COX-2 selectivity, where parecoxib spares COX-1-mediated gastric mucosal protection [2].

Gastrointestinal safety Endoscopic ulceration NSAID tolerability Perioperative risk stratification

Parecoxib vs. Ketorolac: Preservation of Platelet Function and Bleeding Time in Surgical Patients

Two randomized, double-blind, active- and placebo-controlled trials in healthy elderly (65-95 years, n=62) and non-elderly (18-55 years, n=48) individuals directly compared the effects of parecoxib and ketorolac on platelet function. Parecoxib sodium (40 mg BID IV for 8 days) had no significant effect on arachidonate-induced platelet aggregation, whereas ketorolac (15 mg QID or 30 mg QID IV for 5 days) caused statistically significant and sustained decreases in platelet aggregation throughout the entire drug administration period [1]. Significant prolongation of bleeding time was observed only in the ketorolac groups; parecoxib had no effect on bleeding time. Serum thromboxane B2 concentrations remained unaffected by parecoxib, while ketorolac profoundly reduced TxB2 levels at all assessments [1]. This preservation of hemostatic function is mechanistically linked to the COX-2 selectivity of valdecoxib, which spares COX-1-dependent platelet thromboxane A2 synthesis [2].

Platelet aggregation Bleeding time Perioperative hemostasis Thromboxane B2 Surgical bleeding risk

Parecoxib: Pharmacokinetic Advantage as Only Injectable COX-2 Prodrug with Rapid Activation (t₁/₂ ~22 min) and Sustained Valdecoxib Half-Life (~8 h)

Parecoxib is distinguished from all other COX-2 inhibitors by its parenteral formulation and prodrug design. Following IV or IM administration, parecoxib undergoes rapid enzymatic hydrolysis to valdecoxib with a plasma half-life of approximately 22 minutes [1]. The active metabolite valdecoxib exhibits a terminal elimination half-life of approximately 8 hours, enabling twice-daily dosing with sustained analgesic coverage [2]. In comparative pharmacokinetic studies, valdecoxib Cmax was achieved at 0.5 hours after IV parecoxib, 0.8 hours after IM parecoxib, and 2.3 hours after oral valdecoxib tablets; the mean oral/IV AUC ratios ranged from 0.51-0.78, demonstrating that parenteral parecoxib achieves higher and more predictable valdecoxib exposure than oral administration [3]. IM and IV routes are bioequivalent for valdecoxib AUC and Cmax, offering formulation flexibility without compromising pharmacokinetic predictability [3].

Pharmacokinetics Prodrug conversion Parenteral COX-2 inhibitor Bioequivalence Cmax AUC

Parecoxib vs. Morphine Alone: Quantified Opioid-Sparing Effect with 24-Hour Morphine Consumption Reduction

In a double-blinded randomized controlled trial of 88 parturients undergoing cesarean section under spinal anesthesia, the addition of parecoxib to intrathecal morphine demonstrated a statistically significant opioid-sparing effect. The parecoxib group (intrathecal morphine 0.1 mg plus IV parecoxib every 12 hours) showed total morphine consumption reduction in the first 24 postoperative hours of 10.655 mg (95% CI -15.04 to -6.27, p<0.001) compared with the control group receiving intrathecal morphine 0.2 mg alone [1]. Pain intensity scores at rest and with movement were significantly lower in the parecoxib group at 4, 8, and 12 hours postoperatively. Additionally, the parecoxib group experienced fewer vomiting episodes and prolonged time to first rescue opioid dose [1]. A meta-analysis of 27 RCTs (n=2,840) in orthopedic surgery confirmed this opioid-sparing effect, demonstrating cumulative morphine consumption reduction of 11.30 mg (95% CI -14.79 to -7.81 mg) with intravenous parecoxib versus placebo [2].

Opioid-sparing Multimodal analgesia Morphine consumption Postoperative pain ERAS protocols

Parecoxib vs. Ketorolac: Analgesic Equivalence with Superior GI and Bleeding Safety Profile

Multiple well-controlled clinical trials have established that intravenous or intramuscular parecoxib (≥20 mg) provides analgesic efficacy comparable to ketorolac 30 mg IV or 60 mg IM across various surgical pain models [1]. In dental surgery (n=304-457), orthopedic surgery (n=175-208), and gynecologic surgery (n=202), parecoxib demonstrated pain relief scores statistically similar to ketorolac while showing superiority to morphine 4 mg and placebo [1]. The magnitude of analgesic effect of parecoxib 40 mg is comparable to ketorolac 60 mg IM or 30 mg IV [2]. Critically, this analgesic equivalence is achieved with a markedly differentiated safety profile: parecoxib produces significantly fewer gastrointestinal erosions/ulcers (12% vs. 85%, P<0.001) [3] and preserves platelet function without prolonging bleeding time, whereas ketorolac impairs aggregation and prolongs bleeding time [4]. This combination of non-inferior analgesia with superior safety constitutes the primary rationale for preferential formulary selection of parecoxib in patients at elevated risk for NSAID-related complications [5].

Analgesic efficacy Postoperative pain Ketorolac equivalence Tolerability Risk-benefit

Parecoxib: Validated Application Scenarios Derived from Comparator-Based Evidence


Perioperative Analgesia in Patients with Elevated Gastrointestinal Risk (Ulcer History, Elderly, Concurrent Anticoagulation)

Based on the endoscopic trial evidence demonstrating 0% gastroduodenal ulcer incidence with parecoxib versus 28% with ketorolac [1], this compound is the preferred parenteral NSAID for surgical patients with documented or suspected gastrointestinal vulnerability. NHS clinical guidelines explicitly recommend parecoxib for patients 'who would be at high risk of gastrointestinal adverse events if prescribed ketorolac' [2]. This application scenario is directly validated by the 73% absolute reduction in erosions/ulcers compared to ketorolac.

Multimodal Opioid-Sparing Analgesia in Enhanced Recovery After Surgery (ERAS) Protocols

The quantified opioid-sparing effect of parecoxib—reducing 24-hour morphine consumption by 10.655 mg in cesarean section patients (p<0.001) [3] and by 11.30 mg across orthopedic surgery meta-analysis (n=2,840) [4]—supports its integration into ERAS multimodal analgesia bundles. This evidence-based reduction in opioid consumption translates to decreased opioid-related adverse events (nausea, vomiting, sedation, ileus) and may facilitate earlier mobilization and discharge.

Surgical Procedures Where Preservation of Hemostasis Is Critical (Neurosurgery, Spinal Surgery, Plastic/Reconstructive Surgery)

The randomized controlled trial evidence demonstrating that parecoxib does not impair platelet aggregation or prolong bleeding time, unlike ketorolac which causes sustained platelet inhibition and bleeding time prolongation [5], justifies preferential selection in procedures where postoperative bleeding or hematoma formation poses significant morbidity. NHS guidelines specifically recommend parecoxib for patients 'in whom any antiplatelet effect must be minimised' [2].

Postoperative Pain Management in Patients Unable to Take Oral Medications (NPO Status, Postoperative Ileus, Nausea/Vomiting)

As the only parenterally available COX-2 inhibitor, parecoxib addresses the therapeutic gap for patients who cannot receive oral coxibs (celecoxib, etoricoxib) or oral NSAIDs. Pharmacokinetic data confirm that IV parecoxib achieves valdecoxib Cmax at 0.5 hours—4.6-fold faster than oral valdecoxib tablets (2.3 hours)—and provides 31-49% higher AUC exposure [6]. This enables reliable, rapid-onset analgesia in NPO surgical patients where oral administration is contraindicated or absorption is unreliable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.